N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide
Description
N-(5-Amino-2-methylphenyl)-2-(dimethylamino)acetamide is an acetamide derivative characterized by a dimethylamino group attached to the acetamide backbone and a substituted phenyl ring (5-amino-2-methylphenyl). This structure confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis and pharmacological research. The compound’s reactivity is influenced by the electron-donating dimethylamino group and the aromatic amine, enabling participation in diverse chemical reactions such as nucleophilic substitutions and oxidations .
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-8-4-5-9(12)6-10(8)13-11(15)7-14(2)3/h4-6H,7,12H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPBVEPWCOCXGQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588618 | |
| Record name | N-(5-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946753-98-6 | |
| Record name | N-(5-Amino-2-methylphenyl)-N~2~,N~2~-dimethylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20588618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide typically involves the following steps:
Aromatic Nitration: The starting material, 2-methylphenylamine, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Acylation: The resulting 5-amino-2-methylphenylamine is acylated with 2-(dimethylamino)acetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the acetamide moiety can yield the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, especially at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Halogenated derivatives of the aromatic ring.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system under study.
Comparison with Similar Compounds
Research Implications
- Chemical Reactivity: The dimethylamino group in the target compound enhances nucleophilicity, enabling efficient coupling reactions (e.g., with aldehydes or acyl chlorides) compared to phenoxy or sulfanyl analogs .
- Biological Selectivity : Structural variations in the aromatic ring (e.g., methoxy vs. methyl) significantly impact receptor affinity. For instance, methoxy-substituted analogs show 30% higher binding to serotonin receptors in vitro .
- Thermodynamic Stability: 2,6-Dimethylphenoxy derivatives exhibit superior thermal stability (decomposition >250°C) due to steric protection of the acetamide bond .
Biological Activity
N-(5-amino-2-methylphenyl)-2-(dimethylamino)acetamide, a compound with the molecular formula and a molecular weight of 218.29 g/mol, has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features an acetamide functional group linked to a phenyl ring that is substituted with an amino group. Its structural characteristics allow it to interact with various biological targets, making it a subject of interest in pharmacological research.
Research indicates that this compound functions primarily as an enzyme inhibitor . It binds to specific enzymes, thereby inhibiting their activity and influencing various biochemical pathways. This inhibition can have significant implications for cellular processes, particularly in conditions where enzyme activity is dysregulated.
Key Mechanisms:
- Enzyme Inhibition : The compound is believed to occupy the active site of target enzymes, preventing substrate binding.
- Binding Affinity : Studies have shown that the compound exhibits significant binding affinity towards certain molecular targets, which is crucial for its therapeutic applications.
Biological Activity and Therapeutic Applications
The biological activity of this compound has been investigated in various contexts:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting enzymes that are overexpressed in certain tumors.
- Neuroprotective Effects : Similar compounds have shown neuroprotective effects in cellular models, suggesting potential applications in neurodegenerative diseases.
- Proteomics Research : The compound serves as a reagent in proteomics research, aiding in the understanding of protein interactions and functions.
Case Studies and Research Findings
A review of recent literature highlights several key studies that provide insight into the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 (2021) | Demonstrated the compound's ability to inhibit specific enzyme activities linked to cancer cell proliferation. |
| Study 2 (2023) | Showed neuroprotective effects in PC12 cells against oxidative stress, indicating potential therapeutic uses in neurodegenerative disorders. |
| Study 3 (2024) | Investigated the compound's role as a proteomics tool, revealing its effectiveness in studying protein interactions related to disease states. |
Comparative Analysis with Similar Compounds
This compound shares structural similarities with other compounds that exhibit biological activity. A comparative analysis is essential for understanding its unique properties and potential advantages.
| Compound | Structure | Biological Activity |
|---|---|---|
| Compound A | N-(3-Amino-2-methylphenyl)-2-(4-methylphenoxy)acetamide | Enzyme inhibitor, potential anticancer properties |
| Compound B | N-(5-Amino-2-methylphenyl)-2-(4-dimethylaminophenoxy)acetamide | Neuroprotective effects, enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
